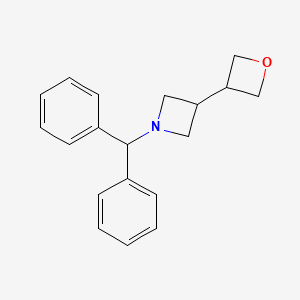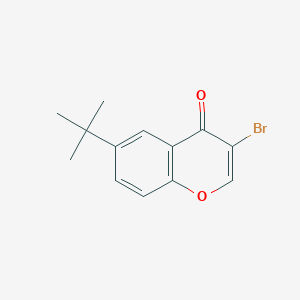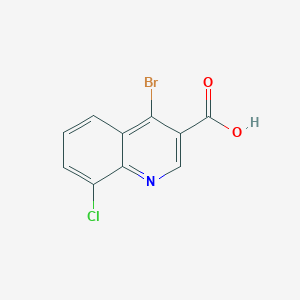
1-Benzhydryl-3-(oxetan-3-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-3-(oxetan-3-yl)azetidine is a heterocyclic compound that contains both azetidine and oxetane rings. These rings are four-membered saturated heterocycles containing one nitrogen or oxygen atom, respectively.
Preparation Methods
The synthesis of 1-Benzhydryl-3-(oxetan-3-yl)azetidine can be achieved through several routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting materials, such as (N-Boc-azetidin-3-ylidene)acetate, are obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-Benzhydryl-3-(oxetan-3-yl)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boronic acids for Suzuki–Miyaura cross-coupling reactions . The major products formed from these reactions are often functionalized derivatives of the original compound, which can be further utilized in various applications.
Scientific Research Applications
1-Benzhydryl-3-(oxetan-3-yl)azetidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds . In biology and medicine, it serves as a pharmacophore subunit in the development of drugs with various biological activities . The compound’s unique structural features make it valuable in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(oxetan-3-yl)azetidine involves its interaction with molecular targets and pathways in biological systems. The azetidine and oxetane rings can participate in various biochemical interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Benzhydryl-3-(oxetan-3-yl)azetidine can be compared with other similar compounds, such as azetidine and oxetane derivatives . These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique combination of azetidine and oxetane rings in this compound sets it apart from other compounds, providing distinct advantages in certain applications .
List of Similar Compounds::- Azetidine derivatives
- Oxetane derivatives
- Pyrrolidine
- Piperidine
- Morpholine
- 1H-pyrazole
- 1H-imidazole
- 1H-1,2,4-triazole
- 1H-indole
- 1H-indazole
- 1H-benzotriazole
Properties
CAS No. |
1956321-68-8 |
|---|---|
Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-benzhydryl-3-(oxetan-3-yl)azetidine |
InChI |
InChI=1S/C19H21NO/c1-3-7-15(8-4-1)19(16-9-5-2-6-10-16)20-11-17(12-20)18-13-21-14-18/h1-10,17-19H,11-14H2 |
InChI Key |
BLFOJDRELOZMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C4COC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl-](/img/structure/B11841829.png)



![5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11841851.png)



![8-Nitro-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11841865.png)

![Benzyl 1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841873.png)

![3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11841891.png)

